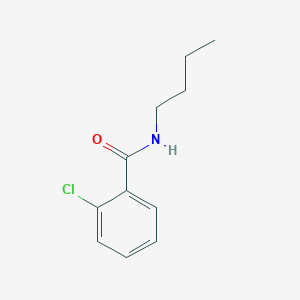

N-butyl-2-chlorobenzamide

Description

Contextualizing Benzamide (B126) Derivatives in Chemical Science

Benzamide derivatives are a large and significant class of organic compounds characterized by a benzene (B151609) ring attached to an amide functional group. ontosight.ai This structural motif serves as a versatile scaffold in medicinal chemistry and materials science. ontosight.aiontosight.ai The exploration of benzamide derivatives dates back to the 19th century, with the synthesis of the parent compound, benzamide, in 1847. This foundational discovery paved the way for extensive research into structurally modified benzamides.

Over the years, scientists have systematically investigated the effects of various substituents on the benzamide core, revealing that modifications to the benzene ring or the amide nitrogen can significantly influence the compound's physical, chemical, and biological properties. ontosight.ai This has led to the development of a vast library of benzamide derivatives with a wide array of applications.

Significance of Chlorobenzamide Moieties in Chemical Synthesis and Biological Activities

From a biological perspective, the chlorobenzamide moiety is a key feature in many pharmacologically active molecules. ontosight.ainih.gov The position of the chlorine atom on the benzene ring is crucial and can dramatically alter the biological activity. For instance, different isomers of chlorobenzamide exhibit distinct interactions with biological targets. Research has shown that chlorobenzamide derivatives are investigated for a range of potential therapeutic uses, including as anti-inflammatory, antimicrobial, and anticancer agents. ontosight.ainih.govrsc.org The chlorine atom can enhance a molecule's ability to bind to specific enzymes or receptors, contributing to its therapeutic effect. ontosight.ai

Research Landscape of N-Substituted Benzamides

The research area of N-substituted benzamides, where a substituent is attached to the nitrogen atom of the amide group, is a particularly active field of study. researchgate.netnih.gov The nature of the N-substituent plays a critical role in determining the compound's properties and potential applications.

The synthesis of N-substituted benzamides is a well-established area of organic chemistry, with numerous methods available to introduce a wide variety of functional groups at the nitrogen atom. researchgate.netresearchgate.net This synthetic accessibility allows for the creation of large and diverse libraries of compounds for screening in drug discovery and other applications. researchgate.net

Research into N-substituted benzamides has led to the identification of compounds with a broad spectrum of biological activities. nih.govresearchgate.netnih.gov These include potential applications as enzyme inhibitors, receptor modulators, and antitumor agents. researchgate.netacs.orgontosight.ai The N-substituent can influence factors such as a compound's solubility, metabolic stability, and ability to cross biological membranes, all of which are critical for its pharmacological profile. The ongoing investigation into N-substituted benzamides continues to yield new compounds with promising properties, highlighting the enduring importance of this chemical class in scientific research. researchgate.netnih.gov

Chemical Profile of N-butyl-2-chlorobenzamide

| Identifier | Value |

| IUPAC Name | This compound nih.gov |

| CAS Number | 62797-97-1 nih.govechemi.comsigmaaldrich.com |

| Molecular Formula | C11H14ClNO nih.govechemi.comsigmaaldrich.com |

| Molecular Weight | 211.69 g/mol nih.gov |

| Synonyms | 2-Chlor-benzoesaeure-butylamid, o-Chlorbenzoyl-Derivat von Butylamin, N-Butyl-2-chloro-benzamide echemi.com |

Physical and Chemical Properties

| Property | Value |

| Boiling Point | 337.1°C at 760 mmHg echemi.com |

| Density | 1.106 g/cm³ echemi.com |

| Flash Point | 157.7°C echemi.com |

| Refractive Index | 1.525 echemi.com |

| XLogP3 | 3.26080 echemi.com |

Synthesis and Research

This compound can be synthesized through the condensation of 2-chlorobenzoic acid with butylamine (B146782). ontosight.ai It has been explored for its potential biological activities, though further research is needed for validation. ontosight.ai The compound is available from chemical suppliers for research purposes. sigmaaldrich.com

The broader class of N-chlorobenzamides, to which this compound belongs, has been utilized in various chemical reactions, including regioselective annulations, highlighting their utility as versatile reagents in organic synthesis. researchgate.net

Structure

3D Structure

Properties

IUPAC Name |

N-butyl-2-chlorobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14ClNO/c1-2-3-8-13-11(14)9-6-4-5-7-10(9)12/h4-7H,2-3,8H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PERRBGDAOVSLIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC(=O)C1=CC=CC=C1Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20324013 | |

| Record name | N-butyl-2-chlorobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20324013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62797-97-1 | |

| Record name | NSC405489 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=405489 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-butyl-2-chlorobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20324013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-BUTYL-2-CHLOROBENZAMIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for N Butyl 2 Chlorobenzamide and Analogues

Direct Acylation Routes

Direct acylation methods represent the most fundamental and widely employed strategies for the construction of the amide bond in N-butyl-2-chlorobenzamide. These routes typically involve the reaction of an amine with a carboxylic acid or its activated derivative.

Nucleophilic acyl substitution is a cornerstone of amide synthesis. This class of reaction involves a nucleophile attacking the carbonyl carbon of an acyl group, leading to the substitution of a leaving group. masterorganicchemistry.com The reaction generally proceeds via a two-step addition-elimination mechanism, where the nucleophile first adds to the carbonyl group to form a tetrahedral intermediate. Subsequently, this intermediate collapses, reforming the carbonyl double bond and expelling the leaving group. masterorganicchemistry.comvanderbilt.edu

A highly effective and common method for preparing this compound via this pathway is the reaction of 2-chlorobenzoyl chloride with n-butylamine. purdue.edu In this reaction, the highly electrophilic acyl chloride readily reacts with the nucleophilic amine. Typically, the reaction is carried out in the presence of a base, such as triethylamine (B128534) or an excess of the reacting amine, to neutralize the hydrochloric acid byproduct. mdpi.com

The general transformation is as follows: 2-Chlorobenzoyl Chloride + n-Butylamine → this compound + HCl

Experimental procedures often involve dissolving the acyl chloride in a suitable solvent like chloroform (B151607) or dichloromethane (B109758) and then treating it with the amine. mdpi.comnih.gov The reactivity of the acyl derivative is a key factor, with acid chlorides being among the most reactive due to the excellent leaving group ability of the chloride ion. vanderbilt.edu

| Reactant 1 | Reactant 2 | Base | Product | Reference |

| 2-Chlorobenzoyl Chloride | n-Butylamine | Triethylamine | This compound | purdue.edu |

| 2-Iodobenzoyl Chloride | Isopropylamine | Triethylamine | 2-Iodo-N-isopropylbenzamide | mdpi.com |

| 2-Iodobenzoyl Chloride | tert-Butylamine | Triethylamine | N-(tert-Butyl)-2-iodobenzamide | mdpi.com |

| 2-Fluorobenzoyl Chloride | Cyclohexylamine | - | N-Cyclohexyl-2-fluorobenzamide | nih.gov |

Beyond the use of highly reactive acyl chlorides, other amide bond formation strategies focus on the direct coupling of a carboxylic acid with an amine. This condensation reaction, which eliminates a molecule of water, is a direct and atom-economical approach. ontosight.aipearson.com The direct reaction between 2-chlorobenzoic acid and n-butylamine to form this compound requires conditions to facilitate the removal of water, as the formation of an ammonium (B1175870) carboxylate salt can hinder the reaction. purdue.edu

To overcome this, various coupling reagents have been developed to activate the carboxylic acid in situ. Reagents such as (1-cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate (B91526) (COMU) have been shown to be effective for amide bond formation in aqueous micellar media, providing a more environmentally benign process. acs.org These reagents convert the hydroxyl group of the carboxylic acid into a better leaving group, facilitating the nucleophilic attack by the amine.

Alternative strategies also include the synthesis of amides from other precursors. For instance, a one-pot synthesis from aldehydes and amines can be achieved through a photoorganocatalytic activation of the aldehyde, which forms an intermediate that subsequently reacts with an amine to yield the amide. researchgate.net

| Carboxylic Acid/Precursor | Amine | Conditions/Coupling Reagent | Product Type | Reference |

| 2-Chlorobenzoic Acid | n-Butylamine | Condensation (heat) | N-Alkylbenzamide | ontosight.ai |

| p-Toluic Acid | L-Leu-OEt·HCl | COMU, 2,6-Lutidine | Peptide/Amide | acs.org |

| 4-Chlorobenzoic Acid | L-Trp-OMe·HCl | COMU, 2,6-Lutidine | Benzotript Methyl Ester | acs.org |

| 4-Chlorobenzaldehyde | Various Amines | Photoorganocatalysis | N-Substituted Amide | researchgate.net |

Advanced and Catalytic Synthesis Approaches

Modern synthetic chemistry has introduced sophisticated catalytic systems to construct and modify benzamides, enabling reactions that are otherwise difficult and providing access to a wider range of analogues.

Copper catalysis has emerged as a powerful tool for forming carbon-oxygen and carbon-nitrogen bonds, offering practical and economical routes to functionalized benzamides.

An efficient copper-catalyzed method has been developed for the synthesis of 2-hydroxybenzamide analogues from 2-chlorobenzamide (B146235) substrates. thieme-connect.comthieme-connect.com This process utilizes a catalytic system of copper(I) iodide and 1,10-phenanthroline (B135089) with potassium hydroxide (B78521) as the base, uniquely employing water as the solvent. thieme-connect.comresearchgate.net The reaction proceeds via a proposed copper-amide complex, which facilitates the hydroxylation at the ortho-position. thieme-connect.comresearchgate.net This method is notable for its use of low-cost reagents and its eco-friendly solvent, making it a practical and economical choice. thieme-connect.com The protocol has been successfully applied to a series of N-substituted 2-chlorobenzamides containing various functional groups, affording the corresponding 2-hydroxybenzamides in yields ranging from 33% to 96%. thieme-connect.comthieme-connect.com

| Substrate (N-Substituted-2-chlorobenzamide) | Yield (%) of 2-Hydroxybenzamide Analogue | Reference |

| N-Benzyl-2-chlorobenzamide | 96 | thieme-connect.comresearchgate.net |

| N-Propyl-2-chlorobenzamide | 94 | thieme-connect.comresearchgate.net |

| This compound | 95 | thieme-connect.comresearchgate.net |

| N-Hexyl-2-chlorobenzamide | 92 | thieme-connect.comresearchgate.net |

| N-(4-Fluorobenzyl)-2-chlorobenzamide | 93 | thieme-connect.comresearchgate.net |

Copper-catalyzed reactions are also pivotal in the synthesis of complex heterocyclic structures through intramolecular cyclization of 2-halobenzamide derivatives. nih.govacs.org A notable example is the domino synthesis of (Z)-3-methyleneisoindoline-1-ones from the reaction of N-substituted-2-halobenzamides with terminal alkynes. nih.gov This tandem process involves a copper-catalyzed Sonogashira coupling followed by an additive cyclization. acs.org The reaction of N-benzyl-2-chlorobenzamide with phenylacetylene, for instance, yields (Z)-2-benzyl-3-benzylideneisoindolin-1-one. acs.org The reactivity of the 2-halobenzamide is dependent on the halogen, following the order of I > Br > Cl. nih.govmdpi.com Another application involves the nucleophilic aromatic substitution of a 2-chlorobenzamide derivative followed by intramolecular cyclization to produce benzothiazinones. nih.gov

| Benzamide (B126) Substrate | Alkyne Substrate | Catalyst/Ligand System | Product Type | Reference |

| N-Benzyl-2-iodobenzamide | Phenylacetylene | CuI / D-glucosamine | (Z)-3-Methyleneisoindoline-1-one | nih.govacs.org |

| N-Benzyl-2-bromobenzamide | Phenylacetylene | CuI / D-glucosamine | (Z)-3-Methyleneisoindoline-1-one | acs.org |

| N-Benzyl-2-chlorobenzamide | Phenylacetylene | CuI / D-glucosamine | (Z)-3-Methyleneisoindoline-1-one | nih.gov |

| N-Butyl-2-iodobenzamide | Phenylacetylene | CuI / D-glucosamine | (Z)-2-Butyl-3-benzylideneisoindolin-1-one | acs.org |

Transition Metal-Catalyzed Annulation Reactions

Transition metal catalysis provides powerful tools for the construction of complex molecular architectures from simple precursors through C-H bond activation and subsequent annulation. These methods are particularly relevant for synthesizing heterocyclic analogues of this compound, such as isoquinolones and quinazolinones, which are of significant interest in medicinal chemistry.

Cobalt(III)-Catalyzed Pathways

High-valent cobalt catalysis has emerged as a cost-effective and efficient alternative to more expensive noble metals for C-H functionalization. Cobalt(III) catalysts can facilitate the annulation of benzamides with various coupling partners to yield heterocyclic systems. For instance, Cp*Co(III)-catalyzed C-H activation of benzamides and subsequent [4+2] annulation with dioxazolones or oxadiazolones provides a direct route to quinazolinone derivatives. acs.orgresearchgate.netdntb.gov.ua This transformation proceeds via an amide-directed C-H metalation, followed by coordination of the coupling partner, migratory insertion, and reductive elimination to construct the heterocyclic core. researchgate.netdntb.gov.ua

A notable application involves the cascade C-2 amidation and C-3 chlorination of indoles using N-chloroamides, including N-chloro-alkyl-substituted carboxamides, under CpCo(III) catalysis. acs.org This reaction highlights the ability to use N-chloroamides as amidating agents while avoiding the competing Hofmann rearrangement pathway. acs.org The methodology has been shown to be compatible with N-chloroamides bearing butyl substituents. acs.org Similarly, the annulation of N-chlorobenzamides with alkynes can be catalyzed by a CpCo(III) system to produce N-H isoquinolones. mdpi.com

| Benzamide Substrate | Coupling Partner | Catalyst System | Product Type | Yield (%) | Ref |

| N-Chlorobenzamide | Diphenylacetylene | [CpCo(CO)I₂]/AgOAc | 3,4-diphenylisoquinolin-1(2H)-one | 91 | mdpi.com |

| N-Chlorobenzamide | 1-Phenyl-1-propyne | [CpCo(CO)I₂]/AgOAc | 4-Methyl-3-phenylisoquinolin-1(2H)-one | 84 | mdpi.com |

| Benzamide | 3-Phenyl-1,4,2-dioxazol-5-one | CpCo(III)(C₂H₃N)₃₂ | 2-Phenylquinazolin-4(3H)-one | 94 | acs.org |

| N-Chloro-p-toluamide | N-Methylindole | CpCo(III), AgSbF₆, NaOAc | C-2 Amidated/C-3 Chlorinated Indole | 85 | acs.org |

Rhodium(III)-Catalyzed Intramolecular Annulation

Rhodium(III) catalysis is a well-established and highly effective method for C-H activation and annulation reactions. A common strategy involves the use of N-alkoxybenzamides, where the N-O bond serves as an internal oxidant, eliminating the need for external oxidizing agents. rsc.orgrsc.org This approach has been widely used to synthesize isoquinolone derivatives through the annulation of benzamides with alkynes. mdpi.comrsc.org

In a typical catalytic cycle, the rhodium(III) catalyst coordinates to the amide directing group, followed by ortho C-H activation to form a five-membered rhodacycle intermediate. The alkyne then inserts into the Rh-C bond. Subsequent reductive elimination and protodemetalation yield the final isoquinolone product and regenerate the active Rh(III) catalyst. rsc.org This methodology has been extended to the intramolecular annulation of alkyne-tethered N-alkoxybenzamides, providing a route to complex polycyclic compounds. rsc.orgbeilstein-journals.org The regioselectivity of these reactions can often be controlled by the choice of catalyst and reaction conditions. rsc.org

| Substrate | Catalyst System | Conditions | Product | Yield (%) | Ref |

| N-Methoxybenzamide | [CpRhCl₂]₂, AgSbF₆ | DCE, 100 °C | Isoquinolone Derivative | High | mdpi.comrsc.org |

| Alkyne-tethered N-alkoxybenzamide | [Ru(p-cymene)Cl₂]₂, NaOAc | MeOH, 100 °C | 3,4-disubstituted N–H isoquinolone | 31-95 | rsc.org |

| N-Methoxybenzamide | α-Carbonyl Sulfoxonium Ylide | CpRh(MeCN)₃(SbF₆)₂/Zn(OTf)₂ | 3-Substituted Isoquinolone | N/A | mdpi.com |

| N-Pivaloyloxy benzamide | Conjugated Enynone | [RhCp*] Catalyst | 3-Furan-substituted Isoindolinone | N/A | nih.gov |

Rearrangement Reactions

Rearrangement reactions offer classic and powerful pathways for transforming one functional group into another, often with a change in the carbon skeleton. These methods can be applied to the synthesis of benzamide derivatives or their essential precursors.

Hofmann Rearrangement of Benzamide Derivatives

The Hofmann rearrangement is a well-known organic reaction that converts a primary amide into a primary amine with one fewer carbon atom via an isocyanate intermediate. wikipedia.org The reaction is typically carried out using sodium hypobromite (B1234621) or sodium hypochlorite, formed in situ from bromine or chlorine and sodium hydroxide. wikipedia.org While this reaction does not directly produce this compound, it is a key method for synthesizing precursors. For example, the Hofmann rearrangement of 2-chlorobenzamide would yield 2-chloroaniline.

Kinetic studies on the Hofmann rearrangement of 4- and 5-substituted 2-chloro-N-chlorobenzamides have provided detailed mechanistic insights. oup.com These studies support a concerted mechanism where the migration of the aryl group to the electron-deficient nitrogen occurs simultaneously with the departure of the chloride ion. oup.com The reactivity of the 2-chloro series is influenced by both the bond-energy effect in the initial state and the participation of the migrating phenyl group in the transition state. oup.com

| Reactant | Reagents | Intermediate | Product | Application | Ref |

| Primary Amide (R-CONH₂) | Br₂ or Cl₂, NaOH | Isocyanate (R-N=C=O) | Primary Amine (R-NH₂) | Synthesis of amine precursors | wikipedia.org |

| 2-Chloro-N-chlorobenzamide | NaOH (aq) | 2-Chlorophenyl isocyanate | 2-Chloroaniline | Kinetic studies, precursor synthesis | oup.com |

| 3-Chlorobenzamide Derivative | HOCl, NaOH | Isocyanate | Amine | Alternative pathway to amine precursors |

Oxaziridine (B8769555) Rearrangements to Amides

The rearrangement of oxaziridines provides a direct route to the synthesis of N-substituted amides. Oxaziridines are three-membered heterocyclic compounds containing an oxygen, nitrogen, and carbon atom, typically synthesized by the oxidation of an imine. acs.orgwikipedia.org The synthesis of this compound via this route would involve the initial condensation of 2-chlorobenzaldehyde (B119727) with n-butylamine to form the corresponding N-butyl-1-(2-chlorophenyl)methanimine. Subsequent oxidation with an agent like meta-chloroperoxybenzoic acid (mCPBA) would yield the N-butyl-3-(2-chlorophenyl)oxaziridine.

This oxaziridine can then undergo a chemoselective rearrangement to the target amide. researchgate.net Research has shown that the rearrangement can be promoted by Lewis or Brønsted acids. While some catalysts like silver triflate (AgOTf) favor rearrangement to a nitrone, the combination of a catalyst with a simple Brønsted acid like acetic acid can selectively yield the amide product. researchgate.net This selectivity is crucial for directing the reaction towards the desired this compound. The reaction is believed to proceed via cleavage of the weak N-O bond. acs.org

| Oxaziridine Substrate | Catalyst/Acid (mol%) | Temp (°C) | Time (h) | Amide Yield (%) | Ref |

| Oxaziridine 1a | Acetic Acid (20) | 70 | 6 | 37 | researchgate.net |

| Oxaziridine 1a | Acetic Acid (100) | 70 | 2 | 58 | researchgate.net |

| Oxaziridine 1a | AgOTf (5), Acetic Acid (50) | 70 | 2 | 78 (isolated) | researchgate.net |

| Oxaziridine 1a | AgOTf (5), Acetic Acid (20) | 70 | 6 | 20 | researchgate.net |

Substrate 1a in the study was N-(tert-butyl)-3-(4-methoxyphenyl)oxaziridine.

Transamidation Reactions

Transamidation is the conversion of one amide to another by reaction with an amine, representing a step-economical approach to amide synthesis. These reactions can be promoted by catalysts under various conditions.

A highly effective method for preparing secondary amides is the BF₃•OEt₂-mediated transamidation of primary amides with primary amines under solvent-free conditions. rsc.org This reaction involves heating a primary amide, such as 2-chlorobenzamide, with an amine, such as n-butylamine, in the presence of boron trifluoride etherate. This method has been successfully applied to synthesize N-butyl-4-chlorobenzamide, a close analogue of the target compound, in excellent yield, demonstrating its potential applicability. rsc.org

Enzymatic strategies also offer mild and selective conditions for transamidation. nih.govresearchgate.net Hydrolases like lipases can catalyze the formation of an acyl-enzyme intermediate from an amide or ester. researchgate.netunimi.it This intermediate can then react with an amine to form a new amide bond. While hydrolysis of the acyl-enzyme intermediate can be a competing reaction in aqueous environments, the use of organic solvents or specific acyl donors can favor the amidation pathway. researchgate.netunimi.it For example, the acyltransferase from Mycobacterium smegmatis (MsAcT) has been shown to efficiently catalyze transamidation reactions between primary amines and acetamide (B32628) in an aqueous medium. unimi.it

| Amide Substrate | Amine | Catalyst/Reagent | Conditions | Product | Yield (%) | Ref |

| 4-Chlorobenzamide | n-Butylamine | BF₃•OEt₂ | 100 °C, 16 h | N-Butyl-4-chlorobenzamide | 92 | rsc.org |

| Para-toluamide | n-Butylamine | BF₃•OEt₂ | 100 °C, 16 h | N-Butyl-4-methylbenzamide | 96 | rsc.org |

| Acetamide | Various Primary Amines | Acyltransferase from M. smegmatis | Aqueous medium | N-Acyl Amides | 60-70 | unimi.it |

| Ethyl 2-(hexylcarbamoyloxy)propanoate | Octylamine | Lipase (CalB) | Toluene, 4 Å MS | 1-(Octylamino)-1-oxopropan-2-yl hexylcarbamate | High | rug.nl |

Optimization of Synthetic Conditions

The optimization of reaction conditions is crucial for maximizing yield, minimizing reaction times, and reducing the environmental impact of chemical syntheses. For the preparation of this compound, traditional methods often involve the use of hazardous solvents and harsh reagents. Modern approaches, however, focus on greener alternatives.

The elimination of volatile organic solvents is a key principle of green chemistry. Solvent-free, or neat, reactions offer numerous advantages, including reduced waste, lower costs, and often, enhanced reaction rates. The direct amidation of carboxylic acids with amines under solvent-free conditions is a particularly attractive route.

Research has demonstrated the feasibility of synthesizing benzamides from benzoic acids and amines without a solvent, sometimes with the aid of a catalyst. For instance, the reaction of benzoic acid with various amines has been successfully carried out under solvent-free conditions. scribd.com One approach involves the use of silica-supported ammonium salts and tosyl chloride as a condensing agent at room temperature, which proceeds rapidly and in high yields. scribd.com Another method utilizes boric acid as a catalyst for the amidation of carboxylic acids with urea, also under solvent-free conditions, highlighting a simple and efficient procedure involving trituration and direct heating. researchgate.net

The direct reaction of 2-chlorobenzoic acid with n-butylamine represents a primary route to this compound. While specific data for this exact reaction under solvent-free conditions is not extensively detailed in the provided literature, analogous reactions provide a strong basis for its feasibility. For example, the synthesis of various benzamides has been achieved by reacting benzoic acids with amines using thionyl chloride at room temperature without any solvent, resulting in good yields within 2-4 hours. researchgate.net This method is noted for its economic and environmental benefits, as it avoids the use of transition metal catalysts, ligands, and organic solvents. researchgate.net

The following table summarizes representative solvent-free conditions for the synthesis of benzamide analogues.

| Reactants | Catalyst/Reagent | Temperature (°C) | Time (h) | Yield (%) |

| 3-Bromo-5-nitrobenzoic acid and various amines | Thionyl chloride | Room Temp. | 2-4 | Good |

| Benzoic acid and Benzylamine | Methoxysilanes | 120 | 7 | 99 |

| Carboxylic acids and Urea | Boric acid | - | - | Good |

| Benzoic acid and Ammonium salts/TEA | Tosyl chloride | Room Temp. | - | High |

This table presents data from analogous benzamide syntheses to illustrate typical solvent-free conditions.

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technology to accelerate chemical reactions, often leading to higher yields and purer products in significantly shorter reaction times compared to conventional heating methods. researchgate.netnih.gov The efficient heating of polar molecules by microwave irradiation makes it particularly suitable for the synthesis of amides from carboxylic acids and amines or their derivatives. acs.orgmdpi.com

The synthesis of N-substituted benzamides under microwave irradiation has been widely reported. researchgate.netnih.govmdpi.comresearchgate.net For instance, the reaction of 2-aminobenzamide (B116534) with allyl bromide under microwave irradiation with a suitable base and solvent afforded the desired product in excellent yield (up to 92%) in just a few minutes, whereas conventional heating required 12 hours for a lower yield. acs.org This highlights the dramatic rate enhancement achievable with microwave heating.

In the context of this compound, microwave-assisted synthesis could proceed via the reaction of 2-chlorobenzoyl chloride with n-butylamine or the direct amidation of 2-chlorobenzoic acid with n-butylamine. A study on the catalyst-free microwave-assisted amination of 2-chloro-5-nitrobenzoic acid with various amines reported excellent yields (up to >99%) within 5-30 minutes at 80-120 °C without any added solvent or catalyst. nih.gov This suggests that a similar approach for 2-chlorobenzoic acid and n-butylamine would be highly effective.

The table below provides examples of microwave-assisted synthesis of benzamide analogues.

| Reactants | Catalyst/Reagent | Power (W) | Temperature (°C) | Time (min) | Yield (%) |

| 2-Aminobenzamide and Allyl bromide | Et3N | 100-300 | - | 4-6 | 60-92 |

| Substituted Benzoylthioureas | Iodine-alumina | 100 | - | 10-20 | Good |

| 2-Chloro-5-nitrobenzoic acid and various amines | None | - | 80-120 | 5-30 | >99 |

| Aryl aldehydes, Hippuric acid, Acetic anhydride | HPW@nano-SiO2 | - | 120 | - | up to 93 |

This table showcases data from various microwave-assisted benzamide syntheses, indicating the potential conditions for this compound.

Scalable Synthetic Approaches and Process Chemistry

The transition from laboratory-scale synthesis to large-scale industrial production presents numerous challenges, including reaction safety, cost-effectiveness, product purity, and waste management. For a commercially relevant compound like this compound, developing a scalable and robust synthetic process is critical.

While specific literature on the large-scale synthesis of this compound is limited, general principles of process chemistry for benzamide synthesis can be applied. Key considerations for a scalable process include the choice of starting materials, reaction conditions, and purification methods. The use of readily available and less hazardous starting materials, such as 2-chlorobenzoic acid instead of the more reactive 2-chlorobenzoyl chloride, is often preferred for large-scale operations.

Domino reactions, where multiple bond-forming events occur in a single pot, are highly desirable for process efficiency as they minimize intermediate isolation and purification steps. A study on a scalable domino reaction for the synthesis of N-(1-oxo-1H-inden-2-yl)benzamides under microwave irradiation highlights the potential for efficient large-scale production, with yields exceeding 90%. organic-chemistry.org

Furthermore, the development of continuous flow chemistry offers significant advantages for the scalable synthesis of active pharmaceutical ingredients (APIs). acs.org Flow chemistry allows for better control over reaction parameters, improved safety for hazardous reactions, and can lead to higher yields and purities. While a specific flow process for this compound is not reported, the successful flow synthesis of other amides suggests its applicability.

In one example of process development for a benzamide derivative, the final amidation coupling was redesigned to avoid chromatography, a significant bottleneck in large-scale production. researchgate.net This was achieved by carefully selecting reagents and optimizing reaction conditions to ensure high conversion and facilitate product isolation through crystallization. Such strategies would be crucial for the industrial production of this compound.

Reaction Mechanisms and Kinetics

Mechanistic Elucidation of Synthetic Pathways

The formation of the amide bond and subsequent cyclization or functionalization reactions involving N-butyl-2-chlorobenzamide can be achieved through various catalytic systems. The mechanisms of these reactions are a subject of detailed study, with copper and cobalt-based catalysts being prominent.

Copper-Catalyzed Reactions:

Copper catalysts are effective in promoting reactions of 2-halobenzamides, the direct precursors to this compound. For instance, the synthesis of 2-hydroxybenzamides from 2-chlorobenzamide (B146235) substrates can be achieved using a copper iodide/1,10-phenanthroline (B135089) system. researchgate.net A proposed mechanism for this hydroxylation in water involves the initial formation of a copper-amide complex, which facilitates the nucleophilic substitution of the chlorine atom by a hydroxide (B78521) ion. researchgate.net

Copper(I) catalysts, often in conjunction with a ligand like d-glucosamine, are also employed in the domino synthesis of (Z)-3-methyleneisoindoline-1-ones from N-substituted-2-halobenzamides and terminal alkynes. acs.orgnih.gov The reaction sequence typically begins with a Sonogashira coupling between the 2-halobenzamide and the alkyne, followed by an intramolecular cyclization. The reactivity of the 2-halobenzamide in these reactions follows the expected trend for leaving group ability: I > Br > Cl. mdpi.com For 2-chlorobenzamide derivatives, the reaction is comparatively slower. acs.orgnih.gov

A plausible mechanism for copper-catalyzed cascade reactions, such as the synthesis of 2,3-dihydrobenzothiazin-4-ones from 2-iodobenzamides, involves the oxidative addition of the 2-halobenzamide to a Cu(I) species. mdpi.com This is followed by ligand exchange and subsequent reductive elimination to form a key intermediate and regenerate the Cu(I) catalyst. mdpi.com

Cobalt(III)-Catalyzed Reactions:

High-valent cyclopentadienyl (B1206354) cobalt(III) complexes, often denoted as Cp*Co(III), are particularly versatile for C-H activation and annulation reactions of N-chlorobenzamides. nih.gov These reactions are typically redox-neutral, with the N-Cl bond of the substrate acting as an internal oxidant, which avoids the need for external oxidizing agents. nih.govacs.org

A general mechanism for the [4+2] annulation of N-chlorobenzamides with alkenes or alkynes begins with the deprotonation of the amide N-H by a base, followed by ortho-C-H bond activation to form a five-membered cobaltacycle intermediate. nih.govacs.org Subsequent migratory insertion of the coupling partner (e.g., vinyl acetate) into the Co-C bond forms a seven-membered cobaltacycle. nih.gov This intermediate then undergoes reductive elimination to furnish the annulated product and a Co(I) species. The active Co(III) catalyst is regenerated by oxidation of the Co(I) species by the N-Cl bond of another substrate molecule. nih.gov Chiral cyclopentadienyl ligands on the cobalt center can induce high enantioselectivity in these transformations. epfl.ch

In some cases, cobalt catalysts can exhibit unique reactivity compared to their rhodium counterparts. For example, in reactions with cyclopropenes, a chiral Cp*Co(III) catalyst promotes a [4+1] annulation via ring-opening of the cyclopropene, whereas a similar rhodium catalyst yields the more conventional [4+2] annulation product. acs.org

In the synthesis of various heterocyclic structures from benzamide (B126) precursors, 3-hydroxyisoindolin-1-one is a frequently encountered intermediate. bohrium.comrsc.org These compounds can be synthesized via methods such as the electrochemical 5-exo-dig aza-cyclization of 2-alkynylbenzamides. rsc.org Once formed, 3-hydroxyisoindolinones can serve as valuable synthons for further transformations. For example, they can undergo dehydrative alkynylation with terminal alkynes in the presence of an acid or iron catalyst to produce 3-alkynylated 3,3-disubstituted isoindolinones. rsc.org The controlled photochemical cascade of o-alkynylated benzamides can also be tuned to selectively produce 3-hydroxyisoindolin-1-ones. bohrium.com While not directly reported for this compound itself, the prevalence of this intermediate in related systems suggests its potential role in cascade reactions originating from substituted benzamides.

Kinetic Studies of Relevant Transformations

Kinetic studies, particularly the analysis of isotope effects, provide deep insight into reaction mechanisms by helping to identify rate-determining steps and the nature of transition states. nih.gov

The Kinetic Isotope Effect (KIE) is a powerful tool for probing the mechanism of chemical reactions, including the C-H functionalization steps common in the synthesis of derivatives from this compound. wikipedia.org The KIE is the ratio of the reaction rate of a reactant with a light isotope to that of a reactant with a heavy isotope (e.g., kH/kD). wikipedia.org

In the context of metal-catalyzed C-H amination, a significant primary KIE is often indicative of C-H bond cleavage occurring in the rate-determining step of the reaction. escholarship.org For instance, kinetic studies of Co(III)-catalyzed C-H amination reactions have revealed a metallo-radical-type mechanism. researchgate.net The rate-limiting step is the activation of an azide (B81097) to form a cobalt(III)-nitrene radical intermediate. Subsequent intramolecular hydrogen atom transfer (HAT) from a C-H bond is a low-barrier step that follows the rate-limiting step, which is consistent with experimental KIE values. researchgate.net

In the Cp*Co(III)-catalyzed [4+2] annulation of N-chlorobenzamides with vinyl acetate, kinetic isotope effect experiments resulted in a KIE value that indicated the C-H activation step might be the rate-determining step. nih.gov Similarly, competitive KIE experiments for the Co(III)-catalyzed [4+1] annulation of N-chlorobenzamides with cyclopropenes showed KIE values (kH/kD = 1.3–1.5), suggesting that C-H activation is involved in the rate-determining part of the reaction sequence. acs.org

| Reaction Type | Catalyst System | KIE (kH/kD) Value | Mechanistic Implication | Reference |

|---|---|---|---|---|

| Intramolecular C-H Amination | Cobalt(II) Complex | ~7 | Radical-type C-H bond activation occurring after the rate-limiting step. | researchgate.net |

| [4+2] Annulation of N-Chlorobenzamide | CpCo(III) | Value suggests C-H activation is rate-determining. | C-H metalation is likely the turnover-limiting step in the catalytic cycle. | nih.gov |

| [4+1] Annulation of N-Chlorobenzamide | Chiral CpCo(III) | 1.3 - 1.5 | C-H activation is involved in the rate-determining sequence. | acs.org |

Regioselectivity and Stereoselectivity in Reactions

Controlling selectivity is a paramount challenge and goal in organic synthesis. In reactions involving this compound precursors, both regioselectivity (control of reaction site) and stereoselectivity (control of spatial orientation) are critical.

Regioselectivity: In Cp*Co(III)-catalyzed C-H activation/annulation reactions of meta-substituted N-chlorobenzamides, high regioselectivity is often observed. acs.org The C-H functionalization typically occurs at the less sterically hindered position ortho to the directing amide group. acs.org The electronic properties of the substrate can also influence the regioselectivity of the reaction. grafiati.com Interestingly, cobalt catalysts can exhibit different regioselectivity compared to their heavier congener, rhodium. Chiral Co(III) complexes have been shown to provide the opposite regioselectivity to Rh(III) complexes in reactions with certain alkyl alkenes. epfl.ch

Stereoselectivity: The use of chiral catalysts enables enantioselective transformations. In the synthesis of dihydroisoquinolones from N-chlorobenzamides and alkenes, chiral cyclopentadienyl Co(III) complexes have achieved excellent enantioselectivities (up to 99.5:0.5 er) and high regioselectivities. epfl.ch Similarly, the Co(III)-catalyzed [4+1] annulation with cyclopropenes to form chiral isoindolinones proceeds with high E/Z selectivity for the exocyclic double bond and excellent enantioselectivity (up to 99:1 er). acs.org Copper-catalyzed domino reactions can also be highly stereoselective, for example, affording (Z)-3-methyleneisoindoline-1-ones exclusively. acs.orgnih.gov

| Reaction | Catalyst System | Type of Selectivity | Observed Outcome | Reference |

|---|---|---|---|---|

| Synthesis of Dihydroisoquinolones | Chiral CpCo(III) | Enantioselectivity | Up to 99.5:0.5 er | epfl.ch |

| [4+1] Annulation with Cyclopropenes | Chiral CpCo(III) | Enantioselectivity & Diastereoselectivity (E/Z) | Up to 99:1 er; >20:1 E/Z | acs.org |

| Domino Synthesis of Methyleneisoindolinones | Cu(I) / d-glucosamine | Stereoselectivity | Exclusive formation of the (Z)-isomer | acs.orgnih.gov |

| C-H Annulation of meta-substituted N-chlorobenzamides | Cp*Co(III) | Regioselectivity | Highly regioselective, favoring the less hindered position. | acs.org |

Structural Characterization and Solid State Chemistry

Spectroscopic Characterization Techniques

Spectroscopy is a cornerstone of chemical analysis, utilizing the interaction of electromagnetic radiation with matter to elucidate molecular structures.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the precise arrangement of atoms within a molecule. While specific data for N-butyl-2-chlorobenzamide is not widely published, extensive data is available for its structural isomer, N-(tert-butyl)-2-chlorobenzamide, which provides valuable comparative insights.

For N-(tert-butyl)-2-chlorobenzamide, ¹H NMR spectroscopy, conducted in a deuterated chloroform (B151607) (CDCl₃) solvent, reveals distinct signals corresponding to the different types of protons in the molecule. myskinrecipes.com The aromatic protons on the chlorinated benzene (B151609) ring appear as a multiplet in the range of δ 7.26–7.58 ppm. myskinrecipes.com A broad singlet for the amide proton (NH) is observed around δ 5.92 ppm, and the nine equivalent protons of the tert-butyl group produce a sharp singlet at approximately δ 1.46 ppm. myskinrecipes.com

¹³C NMR for the same isomer provides information on the carbon framework. myskinrecipes.com The carbonyl carbon of the amide group shows a signal at δ 165.8 ppm. myskinrecipes.com The carbon atoms of the benzene ring resonate between δ 126.9 and δ 136.4 ppm, while the quaternary and methyl carbons of the tert-butyl group appear at δ 52.1 and δ 28.7 ppm, respectively. myskinrecipes.com

Table 1: ¹H NMR Spectroscopic Data for N-(tert-butyl)-2-chlorobenzamide

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

|---|---|---|---|

| 7.58–7.56 | m | 1H | Aromatic (CH) |

| 7.35–7.26 | m | 3H | Aromatic (CH) |

| 5.92 | br s | 1H | Amide (NH) |

| 1.46 | s | 9H | tert-butyl (CH₃) |

Source: Royal Society of Chemistry myskinrecipes.com

Table 2: ¹³C NMR Spectroscopic Data for N-(tert-butyl)-2-chlorobenzamide

| Chemical Shift (δ) ppm | Assignment |

|---|---|

| 165.8 | Carbonyl (C=O) |

| 136.4 | Aromatic (C) |

| 130.7 | Aromatic (CH) |

| 130.3 | Aromatic (CH) |

| 130.0 | Aromatic (CH) |

| 129.6 | Aromatic (CH) |

| 126.9 | Aromatic (C) |

| 52.1 | tert-butyl (quaternary C) |

| 28.7 | tert-butyl (CH₃) |

Source: Royal Society of Chemistry myskinrecipes.com

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns.

For this compound, Gas Chromatography-Mass Spectrometry (GC-MS) data is available. The NIST Mass Spectrometry Data Center reports key peaks in the mass spectrum. The spectrum shows prominent ion fragments at m/z values of 139, 141, and 111. The pair of peaks at 139 and 141, with an approximate 3:1 intensity ratio, is characteristic of the 2-chlorobenzoyl cation, [ClC₆H₄CO]⁺, containing the chlorine isotopes ³⁵Cl and ³⁷Cl. The peak at m/z 111 corresponds to the chlorophenyl cation, [ClC₆H₄]⁺.

Table 3: Key GC-MS Data for this compound

| NIST Number | Library | m/z Top Peak | m/z 2nd Highest | m/z 3rd Highest |

|---|---|---|---|---|

| 407430 | mainlib | 139 | 141 | 111 |

Source: PubChem esdmedikal.com

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of the chemical bonds. It is particularly useful for identifying the presence of specific functional groups.

IR data for the related isomer N-(tert-butyl)-2-chlorobenzamide shows characteristic absorption bands. A notable peak is observed at 3385 cm⁻¹, which is attributed to the stretching vibration of the N-H bond in the amide group. myskinrecipes.com The strong absorption band at 1651 cm⁻¹ corresponds to the C=O stretching vibration, often referred to as the amide I band. myskinrecipes.com These two peaks are highly indicative of the benzamide (B126) structure.

Table 4: IR Spectroscopic Data for N-(tert-butyl)-2-chlorobenzamide

| Wavenumber (νmax) cm⁻¹ | Assignment |

|---|---|

| 3385 | N-H Stretch |

| 1651 | C=O Stretch (Amide I) |

Source: Royal Society of Chemistry myskinrecipes.com

Chromatographic Analysis

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. It is fundamental for both the purification of compounds and the analysis of their purity.

Thin Layer Chromatography (TLC) is a widely used, simple, and rapid technique for monitoring the progress of chemical reactions and assessing the purity of a sample. In the synthesis of related N-substituted benzamides, TLC is routinely employed. myskinrecipes.com The stationary phase is typically a glass or aluminum plate coated with a thin layer of silica (B1680970) gel (e.g., Merck 60F-254). myskinrecipes.com After applying the sample and developing the plate in a suitable solvent system (mobile phase), the separated components are visualized, often under UV light at 254 nm. This allows for a qualitative assessment of the presence of starting materials, intermediates, and the final product.

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of components in a mixture. While specific HPLC methods for this compound are not detailed in the available literature, methods for closely related compounds provide a template for its analysis. For instance, the analysis of related benzamide derivatives has been performed using an Agilent 1260 Infinity liquid chromatograph with a ZORBAX SB-C18 reverse-phase column. A typical mobile phase could consist of a mixture of water and methanol, with detection accomplished using a Diode-Array Detector (DAD) at a specific wavelength, such as 307 nm. Such a setup would be suitable for determining the purity of this compound and quantifying it in various samples.

Crystallographic Analysis

The definitive determination of a compound's three-dimensional structure is achieved through single-crystal X-ray diffraction. This powerful analytical technique provides precise atomic coordinates, bond lengths, and bond angles, which are fundamental to understanding its chemical behavior.

Single-Crystal X-ray Diffraction Studies

For the related compound, N-butyl-4-chlorobenzamide, single-crystal X-ray diffraction studies have revealed a triclinic crystal system with the space group P1. nih.govresearchgate.netcore.ac.ukiucr.org The unit cell parameters for this isomer were determined at a temperature of 81(2) K. nih.goviucr.org While these specific parameters are unique to the 4-chloro isomer, a similar level of detailed analysis would be expected for this compound to elucidate its crystal structure.

Table 1: Crystallographic Data for N-butyl-4-chlorobenzamide

| Parameter | Value |

|---|---|

| Formula | C₁₁H₁₄ClNO |

| Molecular Weight | 211.68 |

| Crystal System | Triclinic |

| Space Group | P1 |

| a (Å) | 5.1702 (4) |

| b (Å) | 7.8979 (5) |

| c (Å) | 13.2978 (9) |

| α (°) | 89.275 (3) |

| β (°) | 84.863 (4) |

| γ (°) | 77.165 (4) |

| Volume (ų) | 527.29 (6) |

| Z | 2 |

Data sourced from IUCr Journals. iucr.org

Molecular Conformation and Planarity

In N-butyl-4-chlorobenzamide, the chlorobenzene (B131634) ring and the butylamine (B146782) group are each essentially planar. nih.govresearchgate.netcore.ac.ukiucr.org The dihedral angle, the angle between these two planes, is reported to be 2.54 (9)°. nih.govresearchgate.netcore.ac.ukiucr.org This near-coplanarity is a common feature in such amide structures. It is anticipated that this compound would adopt a similar conformation, although the position of the chloro substituent at the ortho position might induce a greater twist between the phenyl ring and the amide group due to steric hindrance.

Intermolecular Interactions in Crystal Packing

The way molecules arrange themselves in a crystal is dictated by a variety of non-covalent interactions. These interactions, though weaker than covalent bonds, are crucial in determining the stability and physical properties of the crystalline solid.

The crystal structure of N-butyl-4-chlorobenzamide is further stabilized by weak C—H⋯π interactions. nih.govresearchgate.net These occur where a C-H bond from the butyl group of one molecule interacts with the π-electron cloud of the benzene ring of a neighboring molecule. core.ac.ukiucr.org Such interactions are common in aromatic compounds and are expected to contribute to the supramolecular assembly of this compound, helping to build the three-dimensional crystal lattice. rsc.orgnih.gov

Polymorphism and Solid-State Forms

Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. This phenomenon is of significant interest in the pharmaceutical and material sciences as different polymorphs of a compound can exhibit distinct physical and chemical properties, including solubility, melting point, and stability. While polymorphism is a documented characteristic for some benzamide derivatives, a comprehensive review of scientific literature and structural databases reveals no published studies on the polymorphism of this compound. researchgate.netscirp.org

Extensive searches for single-crystal X-ray diffraction data, which is the definitive method for identifying and characterizing different polymorphic forms, have not yielded any publicly available crystal structures for this compound. nih.gov Consequently, there are no reported polymorphs for this specific compound in the current body of scientific literature. The absence of such data means that a detailed analysis of its solid-state forms and the creation of a crystallographic data table for different polymorphs are not possible at this time.

While the compound is cataloged in chemical databases, these entries consist of computed properties and identifiers rather than experimental solid-state structural data. nih.govontosight.ai The lack of experimental investigation into the solid-state chemistry of this compound indicates a gap in the current research landscape for this particular molecule.

Computational Chemistry and Modeling

Quantum Chemical Calculations for Reaction Mechanisms

Quantum chemical calculations are fundamental to understanding the electronic structure of molecules and elucidating the stepwise processes of chemical reactions. For compounds related to N-butyl-2-chlorobenzamide, such as N-chlorobenzamides, these calculations have been pivotal in mapping out reaction pathways, particularly in metal-catalyzed reactions. For instance, computational studies on the Cobalt(III)-catalyzed annulation of N-chlorobenzamide with various alkenes have successfully unraveled the mechanisms governing these transformations.

Energy Decomposition Analysis (EDA) is a powerful quantum chemical method used to dissect the interaction energy between molecular fragments, providing a quantitative interpretation of chemical bonds and reaction selectivities. In the context of Co(III)-catalyzed reactions of N-chlorobenzamides, EDA has been instrumental in explaining the observed regioselectivity—the preference for one direction of bond-making over another.

Computational studies have shown that the alkene migratory insertion step is what determines the regiochemistry of these annulation reactions. nih.gov EDA breaks down the interaction between the cobaltacycle and the alkene into distinct components: electrostatic interaction, Pauli repulsion, and orbital (covalent) interaction. This breakdown reveals that the regiochemical outcome is a delicate balance of these forces. For example, in reactions with styrene, a 2,1-insertion is favored because of a weaker Pauli repulsion between the cobaltacycle's Co-C σ orbital and the olefin's π orbital. nih.gov Conversely, for other substrates, a 1,2-insertion may be more favorable due to a different balance of repulsive and attractive interactions. nih.gov These computational insights are crucial for rationalizing and predicting how changes in substrate electronic properties can tune or even reverse the regioselectivity of a reaction.

Table 1: Key Findings from Energy Decomposition Analysis (EDA) of N-Chlorobenzamide Reactions

| Finding | Significance | Computational Insight |

| Determinant of Regiochemistry | Identifies the crucial reaction step. | The alkene migratory insertion step controls the final regiochemical outcome. nih.gov |

| Role of Pauli Repulsion | Explains the preference for specific insertion pathways. | Weaker Pauli repulsion between key orbitals favors the 2,1-insertion pathway with certain substrates like styrene. nih.gov |

| Influence of Substrate Electronics | Demonstrates how reactant choice steers the reaction. | The electronic properties of the alkene substrate can invert the regioselectivity of the annulation. |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical correlation between the chemical structure of a series of compounds and their biological activity. igi-global.comnih.gov These models are invaluable in drug discovery for predicting the activity of new, unsynthesized molecules, thus saving significant time and resources. nih.gov

For benzamide (B126) derivatives, QSAR studies have been successfully applied to understand and predict a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. nih.govsphinxsai.com A typical QSAR model is built by calculating a set of "descriptors" for each molecule in a training set and then using statistical methods, like multi-linear regression, to create an equation that relates these descriptors to the observed activity. researchgate.net

The descriptors used in these models can be classified into several categories:

Topological descriptors: These describe the connectivity and branching of atoms in a molecule (e.g., molecular connectivity indices). nih.gov

Physicochemical properties: These include parameters like the partition coefficient (LogP), which measures hydrophobicity, a key factor in how a drug is distributed in the body. damcop.com

Electronic descriptors: These quantify the electronic aspects of a molecule, such as dipole moment and the energies of molecular orbitals.

Steric descriptors: These relate to the size and shape of the molecule. damcop.com

A QSAR study on substituted benzamides for antimicrobial activity found that the activity could be effectively modeled using topological descriptors such as molecular connectivity indices (2χv and 2χ) and Kier's shape index (κα1). nih.gov Another study on N-((3-Benzamido-4-oxo-3,4-dihydroquinazolin-2-yl)methyl)-N-(substituted) phenyl benzamide derivatives as antiulcer agents indicated that inhibitory activity was influenced by descriptors like LogD and molecular shadow indices. igi-global.comresearchgate.net These models, once validated, can guide the design of new benzamide derivatives with potentially enhanced potency.

Table 2: Components of a Typical QSAR Model for Benzamide Derivatives

| Component | Description | Example Descriptors |

| Training Set | A group of molecules with known chemical structures and measured biological activities. | 21-23 N-(2-Aminophenyl)-Benzamide or quinazoline-benzamide derivatives. igi-global.comsphinxsai.com |

| Test Set | A separate group of molecules used to validate the predictive power of the generated model. | 4-14 benzamide derivatives not used in model generation. igi-global.comsphinxsai.com |

| Molecular Descriptors | Numerical values that characterize the structural, physicochemical, or electronic properties of the molecules. | LogP (hydrophobicity), Molecular Connectivity Indices, Shadow Indices, Dipole Moment. igi-global.comnih.gov |

| Statistical Method | The algorithm used to correlate the descriptors with the biological activity. | Partial Least Squares (PLS), Genetic Function Approximation (GFA), Multi-Linear Regression (MLR). sphinxsai.comresearchgate.net |

| QSAR Equation | The final mathematical model that quantitatively describes the structure-activity relationship. | Activity = c1(Descriptor1) + c2(Descriptor2) + ... + constant. |

Molecular Docking Studies of this compound and Derivatives

Molecular docking is a computational simulation that predicts the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second (a receptor, typically a protein or enzyme). smolecule.com This technique is critical for understanding the potential mechanism of action of a compound by visualizing its interactions within the binding site of a biological target.

For derivatives of 2-chlorobenzamide (B146235), molecular docking has been employed to explore their potential as inhibitors of various enzymes. In one study, N-(adamantan-1-ylcarbamothioyl)-2-chlorobenzamide was identified as a potent urease inhibitor. mdpi.com Docking studies against the target protein (PDBID: 4H9M) showed that related compounds exhibit good binding affinity, with key interactions stabilizing the ligand-protein complex. mdpi.com For instance, a similar active compound was shown to form two hydrogen bonds with the amino acid residue VAL391. mdpi.com

Similarly, docking studies on quinoxaline (B1680401) derivatives, which can feature benzamide substitutions, have been used to analyze potential inhibitory effects against parasitic enzymes like triosephosphate isomerase (TIM) from Giardia lamblia. nih.gov These simulations can identify crucial interactions with catalytic residues (e.g., K13) and other key amino acids in the active site that are responsible for the compound's inhibitory activity. nih.gov The output of a docking study includes a binding energy score (e.g., in kcal/mol), which estimates the binding affinity, and a detailed map of the non-covalent interactions, such as:

Hydrogen bonds

Hydrophobic interactions

Van der Waals forces

Pi-pi stacking

These insights are invaluable for structure-based drug design, allowing chemists to rationally modify a compound to improve its binding and, consequently, its biological efficacy.

Table 3: Example of Molecular Docking Study Results for a Benzamide Derivative

| Parameter | Finding | Implication |

| Target Protein | Jack bean Urease (PDBID: 4H9M) | Investigating potential as a urease inhibitor. mdpi.com |

| Binding Affinity | Good binding affinity predicted for active compounds. | Suggests the compound can effectively bind to the target. mdpi.com |

| Key Interactions | Hydrogen bonds with specific amino acid residues (e.g., VAL391). | Identifies the specific forces and residues responsible for holding the compound in the active site. mdpi.com |

| Binding Mode | Non-competitive mode of inhibition suggested by interaction outside the catalytic site. | Provides clues about the mechanism of enzyme inhibition. mdpi.com |

Molecular Dynamics Simulations to Elucidate Interactions

While molecular docking provides a static snapshot of a ligand-receptor complex, Molecular Dynamics (MD) simulations offer a dynamic view. MD simulations calculate the motion of atoms and molecules over time by solving Newton's equations of motion, providing a realistic picture of how the complex behaves in a biological environment. researchgate.net

An MD simulation begins with the docked pose of the ligand in the protein's binding site. The system is then solvated in a box of water molecules and ions to mimic physiological conditions. Over the course of the simulation (typically nanoseconds to microseconds), the trajectory of every atom is tracked. This allows researchers to:

Assess the stability of the ligand-protein complex over time.

Observe conformational changes in both the ligand and the protein upon binding.

Analyze the persistence of key interactions (like hydrogen bonds) identified in docking.

Calculate the binding free energy with higher accuracy than docking alone.

For benzamide derivatives, MD simulations have been used to complement docking studies. For example, in the investigation of urease inhibitors, MD simulations supported the docking results by showing that the lead compound forms a stable complex with the target protein, exhibiting low variation in its position over time. mdpi.com In another study on a benzamide derivative as a corrosion inhibitor, MD simulations were used to model the adsorption of the inhibitor molecule onto an iron surface, confirming the formation of a stable, protective layer. These simulations provide crucial information on the stability and dynamic nature of the interactions, which is essential for validating the initial docking predictions and gaining a deeper understanding of the compound's mechanism of action.

Table 4: Typical Workflow for a Molecular Dynamics (MD) Simulation

| Step | Description | Purpose |

| 1. System Preparation | The protein-ligand complex from docking is placed in a simulation box and solvated with water molecules and ions. | To create a realistic model of the biological environment. |

| 2. Minimization | The energy of the initial system is minimized to remove any steric clashes or unfavorable geometries. | To obtain a stable, low-energy starting structure. |

| 3. Equilibration | The system is gradually heated to the desired temperature and pressure is adjusted while keeping the protein and ligand restrained. | To allow the solvent to relax around the solute and bring the system to the target conditions. |

| 4. Production Run | The restraints are removed, and the simulation is run for an extended period (nanoseconds to microseconds), saving the atomic coordinates at regular intervals. | To generate a trajectory of the system's dynamic behavior for analysis. |

| 5. Analysis | The trajectory is analyzed to calculate properties like RMSD (Root Mean Square Deviation), RMSF (Root Mean Square Fluctuation), hydrogen bond occupancy, and binding free energy. | To assess stability, flexibility, and the nature of the molecular interactions over time. |

Theoretical Studies on Electronic Properties and Interactions

Theoretical studies, primarily using Density Functional Theory (DFT), provide deep insights into the intrinsic electronic properties of molecules like this compound. These properties govern the molecule's reactivity, stability, and intermolecular interactions.

DFT calculations are commonly used to determine a range of electronic and structural parameters:

Optimized Molecular Geometry: Predicts the most stable 3D arrangement of atoms, including bond lengths and angles.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The HOMO energy relates to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical reactivity and kinetic stability.

Electron Density and Electrostatic Potential: These maps show the distribution of electrons in the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are key to understanding reactivity and intermolecular interactions.

Hirshfeld Surface Analysis: This is a method to visualize and quantify intermolecular interactions in a crystal. It maps different types of close contacts (e.g., hydrogen bonds, halogen interactions) on the molecular surface, providing a "fingerprint" of the crystal packing environment. Studies on related chlorobenzamide structures have used this analysis to understand the role of various intermolecular hydrogen bonds in stabilizing the crystal lattice.

For instance, DFT studies on benzamide derivatives have been used to calculate the band gap, which is related to the HOMO-LUMO gap and provides information on electronic conductivity. In one study, the band gap for 4-chloro-phenyl-benzamide was calculated to be 0.74 eV. In another study of a related acylthiourea, analysis showed that the amidic C-N bond was shorter than a typical single bond, indicating electron delocalization, a feature that influences the molecule's reactivity.

Table 5: Key Electronic Properties Calculated for Benzamide Derivatives

| Property | Method of Calculation | Significance |

| HOMO Energy | Density Functional Theory (DFT) | Indicates the molecule's capacity to act as an electron donor. |

| LUMO Energy | Density Functional Theory (DFT) | Indicates the molecule's capacity to act as an electron acceptor. |

| HOMO-LUMO Gap | Density Functional Theory (DFT) | Correlates with chemical reactivity, kinetic stability, and optical properties. A smaller gap suggests higher reactivity. |

| Electron Density Distribution | Density Functional Theory (DFT) | Reveals nucleophilic and electrophilic sites, predicting how the molecule will interact with other reagents. |

| Intermolecular Interactions | Hirshfeld Surface Analysis | Quantifies the types and prevalence of interactions (e.g., H-bonds) that stabilize the molecule in a condensed phase. |

Biological Activities and Medicinal Chemistry Research

Broad-Spectrum Pharmacological Screening of Benzamide (B126) Derivatives

Benzamide and its derivatives are recognized for a variety of medicinal properties, including antipsychotic, antihypertensive, and antimicrobial activities. researchgate.net The core structure of benzamide lends itself to diverse chemical modifications, leading to a wide array of compounds with potential therapeutic applications. The introduction of a chlorine atom at the ortho-position of the benzene (B151609) ring, as seen in 2-chlorobenzamide (B146235) derivatives, along with N-alkylation, can significantly influence the compound's biological profile.

Pharmacological screening of various N-substituted benzamides has revealed their potential to induce apoptosis in cancer cells, suggesting a promising avenue for anticancer drug development. nih.gov The nature of the substituent on the amide nitrogen plays a crucial role in determining the specific biological activity and potency of these compounds. While comprehensive screening data for N-butyl-2-chlorobenzamide is not extensively detailed in publicly available literature, the known activities of related compounds provide a basis for understanding its potential pharmacological profile.

Antimicrobial and Disinfectant Activity

The antimicrobial properties of benzamide derivatives have been an area of active research. The structural features of these compounds, including the presence of a halogen, can enhance their activity against various microorganisms.

Activity against Bacterial Strains (e.g., E. coli, S. aureus, B. subtilis)

Research into 2-chlorobenzamide derivatives has indicated their potential as antimicrobial agents. researchgate.net While specific Minimum Inhibitory Concentration (MIC) values for this compound against key bacterial strains are not readily found in published studies, research on other N-substituted benzamide derivatives provides insight into their potential antibacterial effects. For instance, studies on other benzamide compounds have shown activity against both Gram-positive (Staphylococcus aureus, Bacillus subtilis) and Gram-negative (Escherichia coli) bacteria. nanobioletters.com The N-alkyl chain length is a known factor that can influence the antimicrobial efficacy of such compounds.

| Compound Class | Bacterial Strain | Activity / MIC | Reference |

|---|---|---|---|

| Benzamide Derivatives | E. coli | Active | nanobioletters.com |

| Benzamide Derivatives | S. aureus | Active | nanobioletters.com |

| Benzamide Derivatives | B. subtilis | Active | nanobioletters.com |

Antifungal Activity

The investigation of benzamide derivatives has also extended to their potential as antifungal agents. While specific data for this compound is limited, related compounds have been evaluated for their ability to inhibit fungal growth. For example, 2-chloro-N-phenylacetamide, a structurally related amide, has demonstrated antifungal activity against strains of Candida albicans and Candida parapsilosis, with MIC values ranging from 128 to 256 µg/mL. scielo.br Another study on a different 2-chloro-N-phenylacetamide showed activity against Aspergillus flavus with MICs between 16 and 256 μg/mL. scielo.br These findings suggest that the 2-chlorobenzamide scaffold may contribute to antifungal properties.

| Related Compound | Fungal Strain | MIC (µg/mL) | Reference |

|---|---|---|---|

| 2-chloro-N-phenylacetamide | Candida albicans | 128 - 256 | scielo.br |

| 2-chloro-N-phenylacetamide | Candida parapsilosis | 128 - 256 | scielo.br |

| 2-chloro-N-phenylacetamide | Aspergillus flavus | 16 - 256 | scielo.br |

Anticancer Activity

The potential for benzamide derivatives to act as anticancer agents has been a significant area of research interest. nanobioletters.com These compounds have been shown to affect cancer cells through various mechanisms, including the inhibition of cell growth and the induction of programmed cell death.

Inhibition of Cancer Cell Proliferation

While specific IC50 values for this compound are not widely reported, studies on structurally similar compounds provide evidence for the antiproliferative effects of this class of molecules. For example, various substituted 2-hydroxy-N-(arylalkyl)benzamides have demonstrated single-digit micromolar IC50 values against several human cancer cell lines. nih.gov This indicates that the benzamide scaffold is a promising framework for the development of potent inhibitors of cancer cell growth. The cytotoxic effects of these compounds are often evaluated across a panel of cancer cell lines to determine their spectrum of activity and potential selectivity.

| Compound Class | Cancer Cell Line | Activity / IC50 (µM) | Reference |

|---|---|---|---|

| Substituted 2-hydroxy-N-(arylalkyl)benzamides | Various human cancer cell lines | Single-digit micromolar | nih.gov |

Induction of Apoptosis

A key mechanism through which many anticancer agents exert their effects is the induction of apoptosis, or programmed cell death. Research on N-substituted benzamides has shown that these compounds can trigger apoptotic pathways in cancer cells. nih.gov One study using declopramide, an N-substituted benzamide, demonstrated that at concentrations above 250 μM, it induced the release of cytochrome c and the activation of caspase-9 in mouse pre-B cells and human promyelocytic cancer cells. nih.gov Furthermore, the overexpression of the anti-apoptotic protein Bcl-2 was found to inhibit this declopramide-induced apoptosis. nih.gov This suggests that the apoptotic mechanism of N-substituted benzamides may involve the mitochondrial pathway. These findings provide a plausible model for the pro-apoptotic activity of this compound, although direct experimental evidence is needed for confirmation.

Targeting Specific Molecular Pathways (e.g., Epidermal Growth Factor Receptor (EGFR))

The epidermal growth factor receptor (EGFR) is a member of the tyrosine kinase receptor family, and its overexpression is linked to a poor prognosis in various cancers, including those of the breast, ovaries, colon, and lung. Inhibition of EGFR is a key strategy in cancer therapy. While certain 4-anilinoquinazoline (B1210976) and 4-anilinoquinoline-3-carbonitrile (B11863878) derivatives have been developed as irreversible EGFR inhibitors, there is no specific evidence in the available literature to suggest that this compound has been investigated for its ability to target or inhibit the EGFR pathway. Research into EGFR inhibitors often focuses on compounds that can form covalent bonds with specific residues like Cys797 within the kinase domain.

Histone Deacetylase Inhibition (HDACi)

Histone deacetylases (HDACs) are enzymes that play a crucial role in the epigenetic regulation of gene expression, and their inhibition is an emerging therapeutic strategy for cancer. Benzamides represent a class of compounds that have been investigated as HDAC inhibitors. For instance, derivatives like CI994 and MS275 are known to be selective and potent inhibitors of Class I HDACs, such as HDAC1 and HDAC3. However, specific studies detailing the HDAC inhibitory activity of this compound, including its potency or selectivity against different HDAC isoforms, are not present in the current body of scientific literature.

Anti-inflammatory and Analgesic Properties

N-substituted benzamides have been explored for their potential anti-inflammatory properties, often linked to the inhibition of the transcription factor NF-kappaB, which regulates the production of inflammatory mediators like tumor necrosis factor-alpha (TNF-α). Studies on compounds such as metoclopramide (B1676508) and 3-chloroprocainamide have shown dose-dependent inhibition of lipopolysaccharide-induced TNF-α. Despite these findings for related structures, there is no specific research available that evaluates or confirms the anti-inflammatory or analgesic properties of this compound.

Antiviral Activity (e.g., Hepatitis B Virus Capsid Assembly Modulation)

The development of novel antiviral drugs for chronic hepatitis B virus (HBV) infection is a significant public health goal. One modern therapeutic approach involves the use of capsid assembly modulators (CAMs) to disrupt the viral life cycle. A class of compounds known as sulfamoylbenzamide (SBA) derivatives has been identified as inhibiting the formation of pregenomic RNA-containing nucleocapsids, thus acting as HBV CAMs. There is currently no scientific evidence to indicate that this compound has been screened for or possesses antiviral activity against the Hepatitis B virus or functions as a capsid assembly modulator.

Antioxidant Activity

Research into the antioxidant potential of various chemical scaffolds is extensive, as antioxidants can neutralize free radicals and may help mitigate oxidative stress-related diseases. While many heterocyclic compounds, including some benzimidazole (B57391) derivatives, have been tested for their antioxidant capacity, specific data on this compound is lacking.

Radical Scavenging Assays (e.g., DPPH, FRAP)

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a common and straightforward spectrophotometric method used to evaluate the antioxidant capacity of various compounds. The assay measures the ability of a substance to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from violet to yellow. Despite the widespread use of this assay for evaluating natural and synthetic compounds, there are no published results from DPPH, Ferric Reducing Antioxidant Power (FRAP), or other radical scavenging assays for this compound.

Immunomodulatory Effects (e.g., Nuclear Factor Inhibition)

N-substituted benzamides have been reported to possess immunomodulatory capabilities. Specifically, certain acetylated derivatives have been shown to inhibit the activity of nuclear factor-kappaB (NF-κB) and nuclear factor of activated T cells (NFAT) in T lymphocytes. These transcription factors are central to immune regulation. Inhibition of NF-κB can be a mechanism for both anti-inflammatory effects and the induction of apoptosis in immune cells. However, the potential immunomodulatory effects of this compound itself, through nuclear factor inhibition or other mechanisms, have not been specifically investigated or reported.

Neuropharmacological Research

The neuropharmacological potential of benzamide derivatives is well-established, with several compounds being investigated for their effects on the central nervous system. The activities of these related molecules provide a framework for predicting the potential neuropharmacological profile of this compound.